molecular formula C13H11N3S B15257860 1-N-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine

1-N-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine

Cat. No.: B15257860
M. Wt: 241.31 g/mol
InChI Key: ZKCKTNOTZSOUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine typically involves the reaction of 2-aminobenzothiazole with 1,3-diaminobenzene under specific conditions. One common method includes the use of amide coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-N-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Scientific Research Applications

1-N-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins critical for the survival of pathogens like Mycobacterium tuberculosis. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-N-(1,3-Benzothiazol-2-yl)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-N-(1,3-benzothiazol-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C13H11N3S/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13/h1-8H,14H2,(H,15,16)

InChI Key

ZKCKTNOTZSOUBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC(=C3)N

Origin of Product

United States

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